molecular formula C9H17BrO B13172372 2-[2-(Bromomethyl)butyl]oxolane

2-[2-(Bromomethyl)butyl]oxolane

Cat. No.: B13172372
M. Wt: 221.13 g/mol
InChI Key: YZJGSKFMGCETKS-UHFFFAOYSA-N
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Description

2-[2-(Bromomethyl)butyl]oxolane is a chemical compound with the molecular formula C9H17BrO It is a derivative of oxolane, a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Bromomethyl)butyl]oxolane typically involves the bromination of a suitable precursor. One common method is the bromination of 2-butyl-1,3-oxolane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions, optimized for higher yields and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Bromomethyl)butyl]oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding butyl oxolane.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of oxolane derivatives with hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of butyl oxolane.

Scientific Research Applications

2-[2-(Bromomethyl)butyl]oxolane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of polymers and other advanced materials.

    Biological Studies: Employed in the study of biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-[2-(Bromomethyl)butyl]oxolane largely depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Chloromethyl)butyl]oxolane: Similar structure but with a chlorine atom instead of bromine.

    2-[2-(Iodomethyl)butyl]oxolane: Similar structure but with an iodine atom instead of bromine.

    2-[2-(Hydroxymethyl)butyl]oxolane: Similar structure but with a hydroxyl group instead of bromine.

Uniqueness

2-[2-(Bromomethyl)butyl]oxolane is unique due to the presence of the bromine atom, which makes it more reactive in substitution reactions compared to its chloro and iodo counterparts. The bromine atom also influences the compound’s physical and chemical properties, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

2-[2-(bromomethyl)butyl]oxolane

InChI

InChI=1S/C9H17BrO/c1-2-8(7-10)6-9-4-3-5-11-9/h8-9H,2-7H2,1H3

InChI Key

YZJGSKFMGCETKS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1CCCO1)CBr

Origin of Product

United States

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